

Jak2-IN-4 chemical structure and synthesis pathway

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Compound of Interest		
Compound Name:	Jak2-IN-4	
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An In-depth Technical Guide on the JAK2 Inhibitor: Jak2-IN-4

Disclaimer: The compound referred to as "Jak2-IN-4" is understood to be a selective JAK2/JAK3 inhibitor. For the purpose of this technical guide, and due to the limited public information under this specific name, we will focus on a well-characterized JAK2 inhibitor, JAK2 Inhibitor IV (3-Amino-5-(N-tert-butylsulfonamido-4-phenyl)-indazole), which shares a similar activity profile and for which more detailed information is available.

Chemical Structure and Properties

JAK2 Inhibitor IV is a potent inhibitor of both wild-type Janus kinase 2 (JAK2) and its constitutively active V617F mutant. It exhibits significantly less activity against JAK3.

Chemical Name: 3-Amino-5-(N-tert-butylsulfonamido-4-phenyl)-indazole CAS Number: 1110502-30-1 Molecular Formula: C₁₇H₂₀N₄O₂S Molecular Weight: 344.43 g/mol Appearance: Pale yellow solid

Quantitative Biological Data

The inhibitory activity of JAK2 Inhibitor IV has been quantified against several kinases, demonstrating its potency and selectivity.



Target Kinase	IC50 (nM)	Reference
JAK2 (wild-type)	78	
JAK2 (V617F mutant)	206	
JAK3	2930	

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of JAK2 Inhibitor IV is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles. The proposed pathway involves a key Suzuki coupling reaction to form the biaryl core, followed by the formation of the indazole ring and subsequent functional group manipulations.



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Caption: Proposed synthesis pathway for JAK2 Inhibitor IV.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthesis pathway, based on literature precedents for similar transformations.

Suzuki Coupling

• Objective: To form the carbon-carbon bond between the two aromatic rings.



• Procedure: To a solution of 4-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq) and 4-Formylphenylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the intermediate biaryl compound.

Indazole Ring Formation (Condensation with Hydrazine)

- Objective: To construct the indazole heterocyclic core.
- Procedure: The intermediate biaryl aldehyde from the previous step (1.0 eq) is dissolved in a
 suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (2.0-5.0 eq) is added, and
 the mixture is heated to reflux for several hours until the reaction is complete. Upon cooling,
 the product may precipitate and can be collected by filtration. Alternatively, the solvent is
 removed under reduced pressure, and the residue is purified by crystallization or column
 chromatography.

Amination of the Indazole Ring

- Objective: To introduce the amino group at the 3-position of the indazole ring.
- Procedure: This step may involve a multi-step sequence, such as nitration followed by reduction, or a direct amination method. For a nitration/reduction approach, the indazole intermediate is first treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group, which is then reduced to the amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

JAK2 Signaling Pathway and Mechanism of Inhibition

The Janus kinase (JAK) family of enzymes are non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of



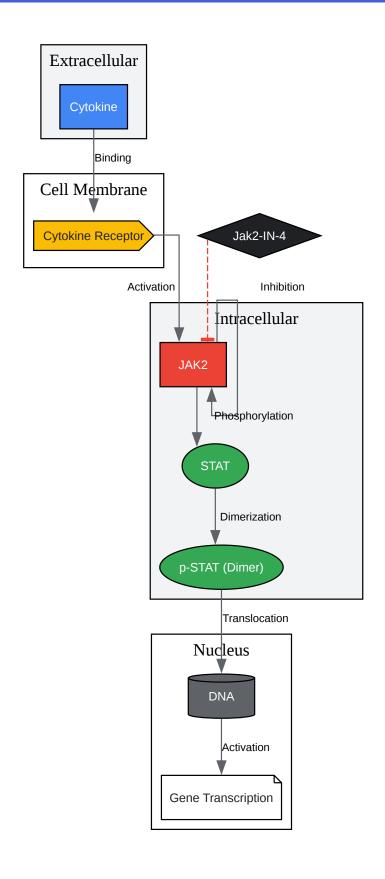




Transcription) pathway is essential for processes such as hematopoiesis, immune response, and cell proliferation.[1][2][3][4] Dysregulation of the JAK2 signaling pathway, often due to mutations like V617F, is implicated in various myeloproliferative neoplasms.[5][6][7]

JAK2 inhibitors, such as JAK2 Inhibitor IV, typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain of JAK2. This prevents the phosphorylation of JAK2 itself and downstream STAT proteins, thereby blocking the signaling cascade and inhibiting the proliferation of cells that are dependent on this pathway.





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Caption: The JAK/STAT signaling pathway and the inhibitory action of Jak2-IN-4.



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